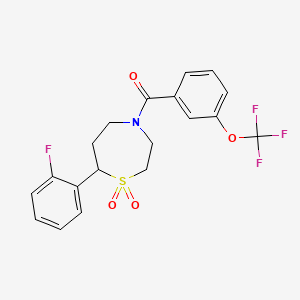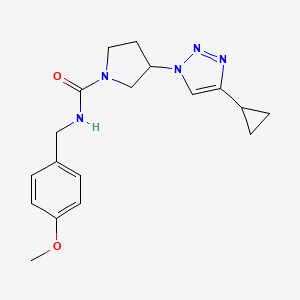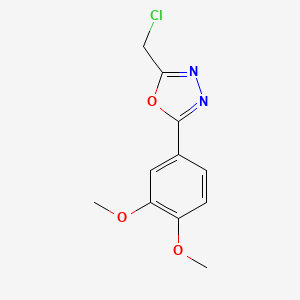
2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom. The oxadiazole ring is substituted with a chloromethyl group at the 2-position and a 3,4-dimethoxyphenyl group at the 5-position .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring likely contributes to the rigidity of the molecule, while the chloromethyl and 3,4-dimethoxyphenyl groups could influence its reactivity and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The chloromethyl group could potentially undergo nucleophilic substitution reactions, while the oxadiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring could contribute to its stability, while the chloromethyl and 3,4-dimethoxyphenyl groups could influence its solubility .科学的研究の応用
Antimalarial Activity
One study delves into the antimalarial properties of 2-phenyl-5-(trichloromethyl)-1,3,4-oxadiazoles, a class closely related to the specified compound. These substances were found to be active against Plasmodium berghei in mice, indicating potential utility in antimalarial treatments (Hutt, Elslager, & Werbel, 1970).
Antimicrobial and Anti-Proliferative Activities
Another study focused on 1,3,4-Oxadiazole N-Mannich Bases, demonstrating their broad-spectrum antibacterial activities against pathogenic Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida albicans. These compounds also exhibited significant anti-proliferative activity against various human cancer cell lines, highlighting their potential in antimicrobial and anticancer therapies (Al-Wahaibi et al., 2021).
Molecular Structure Insights
Research into the molecular structures of oxadiazole derivatives, including those with dimethoxyphenyl groups, has provided valuable insights into their electronic properties and conjugation systems. This understanding is crucial for designing compounds with desired electronic and optical characteristics (Lutskii, Shepel, Shvaika, & Klimisha, 1970).
Green Synthetic Methods
Efforts to develop eco-friendly synthetic methods for oxadiazole derivatives have led to protocols that feature high yields, simple purification, and minimal environmental impact. These advancements are significant for sustainable chemical synthesis (Zhu, Zou, Shao, & Li, 2015).
Anti-inflammatory and Analgesic Properties
Some oxadiazole derivatives have been investigated for their potential as safer anti-inflammatory and analgesic agents. These studies suggest that specific substitutions on the oxadiazole ring can enhance therapeutic efficacy while reducing gastrointestinal side effects and lipid peroxidation, compared to traditional NSAIDs (Kataria et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(chloromethyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c1-15-8-4-3-7(5-9(8)16-2)11-14-13-10(6-12)17-11/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHSHFKWIHAXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)CCl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2933262.png)
![{2-Oxaspiro[4.4]nonan-3-yl}methanamine](/img/structure/B2933263.png)

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B2933265.png)
![N-[(2-bromophenyl)methyl]cyclopentanamine hydrochloride](/img/structure/B2933267.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)thiophene-3-carboxamide](/img/structure/B2933268.png)
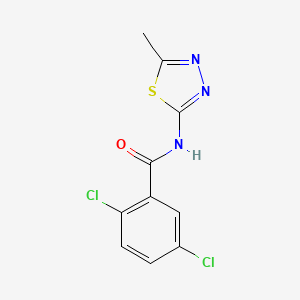
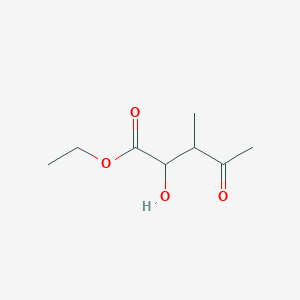

![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride](/img/no-structure.png)

